(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine)
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Overview
Description
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) is a chiral phosphine ligand known for its application in asymmetric synthesis. This compound is characterized by its unique structure, which includes two phosphine groups attached to a pentane backbone, each substituted with two 4-(trifluoromethyl)phenyl groups. The presence of trifluoromethyl groups enhances the compound’s electron-withdrawing properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) typically involves the reaction of a suitable phosphine precursor with a pentane-2,4-diyl derivative. One common method includes the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide . The reaction conditions are carefully controlled to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and effectiveness as a ligand.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by its electron-withdrawing trifluoromethyl groups.
Substitution: The phosphine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further synthetic applications.
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over molecular chirality is essential.
Mechanism of Action
The mechanism by which (2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The electron-withdrawing trifluoromethyl groups enhance the compound’s ability to stabilize reactive intermediates, thereby increasing the efficiency of the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane: Another chiral phosphine ligand used in asymmetric synthesis.
Triphenylphosphine: A widely used phosphine ligand with different electronic properties due to the absence of trifluoromethyl groups.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) is unique due to its enhanced electron-withdrawing properties, which make it particularly effective in stabilizing reactive intermediates. This property distinguishes it from other similar compounds and enhances its utility in various catalytic applications.
Properties
Molecular Formula |
C33H26F12P2 |
---|---|
Molecular Weight |
712.5 g/mol |
IUPAC Name |
[(2R,4R)-4-bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl]-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C33H26F12P2/c1-20(46(26-11-3-22(4-12-26)30(34,35)36)27-13-5-23(6-14-27)31(37,38)39)19-21(2)47(28-15-7-24(8-16-28)32(40,41)42)29-17-9-25(10-18-29)33(43,44)45/h3-18,20-21H,19H2,1-2H3/t20-,21-/m1/s1 |
InChI Key |
OFKWZPMBNSRJQS-NHCUHLMSSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(CC(C)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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